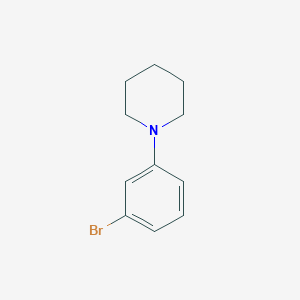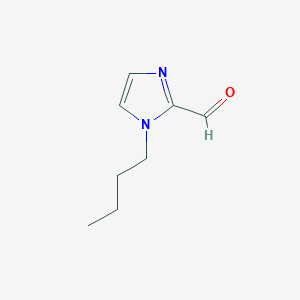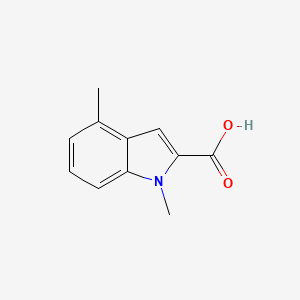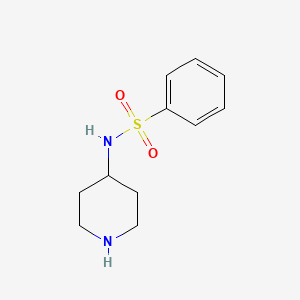
1-(3-Bromophenyl)piperidine
Descripción general
Descripción
1-(3-Bromophenyl)piperidine is a chemical compound that is part of the piperidine family, characterized by the presence of a bromine atom on the phenyl ring at the 3-position. This structural feature is significant as it can influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, the preparation of a Schiff base containing the piperidine moiety is described where 2-(piperidin-1-yl)ethanamine is reacted with 3-bromobenzaldehyde under reflux conditions to yield N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine . Additionally, multicomponent reactions catalyzed by bromodimethylsulfonium bromide (BDMS) have been utilized to convert 1,3-dicarbonyl compounds into highly functionalized piperidines, demonstrating the versatility of piperidine synthesis .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques. For example, X-ray diffraction studies have determined the absolute configuration of related piperidine compounds, providing insights into their three-dimensional arrangement . Furthermore, spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV, have been employed to characterize the molecular and vibrational structure of compounds such as 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, which shares a similar brominated phenyl motif .
Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. The enantiomeric resolution of piperidine stereoisomers has been achieved using a Chiralpak IA column, indicating the potential for chiral separation in complex matrices . The reactivity of piperidine compounds can also be modified by introducing different substituents, as demonstrated by the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of a bromine atom on the phenyl ring can affect the compound's polarity, boiling point, and solubility. The chiral resolution of piperidine enantiomers suggests that these compounds can exist in different stereoisomeric forms, which may have distinct physical and chemical properties . Theoretical calculations, such as those performed for BEPA, can predict the stability and reactivity of the molecule, as well as provide information on hyperconjugative interactions and charge delocalization through NBO analysis .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- 1-(3-Bromophenyl)piperidine is involved in the synthesis of various 1-arylcyclohexylamines, which have been evaluated as central nervous system depressants. One such compound, 1-(1-Phenylcyclohexyl)piperidine, was synthesized from 1-piperidinocyclohexanecarbonitrile, demonstrating potential in cataleptoid activity and antitonic extensor properties (Maddox, Godefroi, & Parcell, 1965).
Enantiomeric Resolution and Simulation Studies
- Enantiomeric resolution and simulation studies of various enantiomers, including those related to piperidine derivatives, have been conducted to understand chiral recognition mechanisms and elution orders. These studies reveal that hydrogen bonding and π–π interactions are key forces for chiral resolution (Ali et al., 2016).
Pharmacological Properties
- Piperidine derivatives, including 1-substituted piperidines, have been studied for their pharmacological properties. Compounds such as trihexyphenidyl, biperiden, and others derived from 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol demonstrate significant pharmacological interest (Vardanyan, 2018).
Hydrogen-Bonding Patterns in Analogs
- Studies on hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogs, reveal insights into the molecular interactions and stability of these compounds. This research is crucial for understanding the molecular structure and potential applications of piperidine derivatives (Balderson et al., 2007).
Biological Evaluation of Piperidine Amides
- Piperidine derivatives have been evaluated for their biological activities, including as potential CCR5 receptor antagonists for the treatment of HIV-1 infection. These studies involve synthesis, SAR, and biological evaluation, highlighting the therapeutic potential of piperidine-based compounds (Palani et al., 2002).
Antiinflammatory Applications
- N-3[5'-(3"-Bromophenyl)-2'H-tetrazole]propionyl piperidine (broperamole) has been shown to have potent antiinflammatory activity, indicating the potential of bromophenyl piperidine derivatives in antiinflammatory treatments (Leeling, Phillips, & Lorenzetti, 1980).
Anticonvulsant Agent Development
- Piperidine derivatives have been explored in the development of new anticonvulsants. A specific derivative exhibited high potency comparable to existing anticonvulsant agents, demonstrating the potential of piperidine derivatives in treating seizures (Gitto et al., 2006).
Safety And Hazards
1-(3-Bromophenyl)piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .
Direcciones Futuras
Piperidines, including 1-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-(3-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTXPOLLPCSCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406902 | |
| Record name | 1-(3-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)piperidine | |
CAS RN |
84964-24-9 | |
| Record name | 1-(3-bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)




![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1335540.png)



![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)



